molecular formula C14H21ClN2O2 B15308120 benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride

benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride

Cat. No.: B15308120
M. Wt: 284.78 g/mol
InChI Key: CCYPWFBZVANMMX-UHFFFAOYSA-N
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Description

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 . This compound is known for its unique structure, which includes a benzyl group, a carbamate group, and a 3-methylazetidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzyl chloroformate with 2-(3-methylazetidin-3-yl)ethanamine in the presence of a base to form the desired carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can be compared with other similar compounds, such as:

    Benzyl carbamate: Lacks the 3-methylazetidine moiety, making it less complex.

    N-(2-hydroxyethyl)benzyl carbamate: Contains a hydroxyethyl group instead of the 3-methylazetidine moiety.

    Benzyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the 3-methylazetidine moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(10-15-11-14)7-8-16-13(17)18-9-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H

InChI Key

CCYPWFBZVANMMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CCNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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